A Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
A Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine. The experimental strategy outlined herein is designed to systematically identify the molecular target, quantify cellular effects, and confirm pathway modulation, thereby establishing a robust understanding of the compound's biological activity.
Introduction: A Rational Approach to a Novel Quinazoline Derivative
The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine belongs to the quinazoline class of heterocyclic aromatic molecules. This scaffold is of significant interest in medicinal chemistry as it forms the core structure of numerous approved anti-cancer drugs, including gefitinib, erlotinib, and afatinib.[1][2] These agents predominantly function as inhibitors of protein kinases, which are critical enzymes that regulate a vast array of cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4][5]
The structure of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, particularly the 4-aminoquinazoline core, strongly suggests a high probability of activity as a protein kinase inhibitor.[3][6] Specifically, this structural motif is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase whose signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, are frequently hyperactivated in various epithelial tumors, driving uncontrolled cell growth.[5][7][8][9]
Therefore, this guide presents a logical, multi-stage experimental plan hypothesized on the compound acting as an EGFR kinase inhibitor. The following protocols are designed to rigorously test this hypothesis, from initial target identification to the downstream cellular consequences of target engagement.
Part 1: Molecular Target Identification and Potency Assessment
The foundational step in characterizing any new compound is to unambiguously identify its molecular target(s) and quantify its potency. This ensures that subsequent cellular effects can be directly attributed to the on-target activity.
Overall Investigational Workflow
The proposed workflow follows a logical progression from broad, unbiased screening to specific, quantitative validation.
Caption: High-level workflow for mechanistic investigation.
Protocol 1: Broad-Spectrum Kinase Profiling
Rationale: To avoid confirmation bias and to understand the compound's selectivity, the initial step should be an unbiased screen against a large panel of kinases. Services like Eurofins' KINOMEscan® or KinaseProfiler™ provide comprehensive profiling against hundreds of kinases, revealing the primary target(s) and any potential off-target activities that could contribute to the phenotype or toxicity.[10]
Methodology (High-Level):
-
Prepare a high-concentration stock solution of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (e.g., 10 mM in DMSO).
-
Submit the compound to a commercial kinase profiling service for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a comprehensive panel (>400) of purified human kinases.
-
The assay format is typically a binding assay or an in vitro kinase activity assay.[11]
-
Analyze the results, which are usually provided as percent inhibition relative to a control. Identify kinases that are inhibited by >90% as primary hits for further investigation.
Anticipated Data Presentation:
| Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM) | |
| Kinase Target | % Inhibition |
| EGFR | 98.2% |
| HER2 | 85.1% |
| VEGFR2 | 45.3% |
| SRC | 33.7% |
| ABL | 25.0% |
| ... (400+ other kinases) | <20% |
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)
Rationale: Once a primary target like EGFR is identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[12][13][14]
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human EGFR enzyme and its specific substrate (e.g., poly(Glu,Tyr) 4:1) in kinase reaction buffer.
-
Prepare a serial dilution of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in kinase buffer, typically from 100 µM down to 1 pM, including a DMSO-only vehicle control.
-
Prepare a 2X ATP solution. The concentration should be at or near the Km of ATP for the EGFR enzyme to ensure accurate and comparable IC50 values.[15]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound serial dilution or vehicle control to each well.
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
ADP-to-ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[13]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anticipated Data Presentation:
| Table 2: In Vitro Potency (IC50) Against Target Kinases | |
| Kinase Target | IC50 (nM) |
| EGFR (wild-type) | 5.2 |
| HER2 | 78.5 |
Part 2: Cellular Activity and Phenotypic Consequences
Demonstrating that molecular target inhibition translates into a functional cellular response is a critical validation step. For a hypothesized EGFR inhibitor, this involves measuring its anti-proliferative effects in cancer cell lines known to be dependent on EGFR signaling.
Protocol 3: Cell-Based Antiproliferative Assay (MTT/MTS)
Rationale: The MTT (or MTS) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] By treating EGFR-dependent cancer cells (e.g., NCI-H1975, which harbors an activating EGFR mutation) and a control cell line with low EGFR dependence, we can assess both the potency and selectivity of the compound's antiproliferative effects.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Culture EGFR-dependent (e.g., NCI-H1975) and control (e.g., HCT116) cells under standard conditions.
-
Harvest cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[19]
-
Allow cells to adhere and recover by incubating overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in culture medium.
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18][20]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Anticipated Data Presentation:
| Table 3: Cellular Antiproliferative Activity (GI50) | |
| Cell Line (EGFR Status) | GI50 (nM) |
| NCI-H1975 (EGFR L858R/T790M) | 15.8 |
| A549 (EGFR wild-type) | >10,000 |
| HCT116 (EGFR low) | >10,000 |
Part 3: Target Engagement and Downstream Pathway Modulation
The final and most definitive step is to demonstrate that the compound engages its intended target within the cell and modulates the downstream signaling pathway as predicted. For an EGFR inhibitor, this means showing a reduction in the phosphorylation of EGFR itself and key downstream effectors like AKT and ERK.
Canonical EGFR Signaling Pathway
Caption: Hypothesized action on the EGFR signaling cascade.
Protocol 4: Western Blot Analysis of EGFR Pathway Phosphorylation
Rationale: Western blotting is a technique used to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated forms of proteins (phospho-specific antibodies), we can directly measure the inhibition of kinase activity in a cellular context.[21][22] A decrease in the phosphorylation of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK) upon compound treatment would provide definitive evidence of its mechanism of action.
Detailed Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed NCI-H1975 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of the compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22] Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Sample Preparation:
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[22]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[22] Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (Tyr1068), p-AKT (Ser473), or p-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total EGFR, total AKT, total ERK, and a loading control like GAPDH or β-actin.
-
Data Interpretation: A dose-dependent decrease in the signal for p-EGFR, p-AKT, and p-ERK, with no change in the total protein levels, would confirm that N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine inhibits EGFR kinase activity in cells, leading to the blockade of its downstream pro-survival and pro-proliferative signaling pathways.
Conclusion
This guide outlines a rigorous, hypothesis-driven approach to elucidate the in vitro mechanism of action of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine. By systematically executing the protocols for kinase profiling, IC50 determination, cellular proliferation, and western blot analysis, researchers can build a comprehensive and validated data package. The successful completion of this workflow will definitively establish the compound's primary molecular target, quantify its potency and cellular efficacy, and confirm its impact on intracellular signaling, providing a solid foundation for further preclinical and clinical development.
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. National Center for Biotechnology Information. Available at: [Link]
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]
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7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. PubMed. Available at: [Link]
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2-CHLORO-N,N-DIMETHYLETHYLAMINE. Inxight Drugs. Available at: [Link]
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